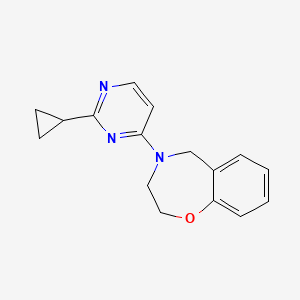

4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Properties

IUPAC Name |

4-(2-cyclopropylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-4-14-13(3-1)11-19(9-10-20-14)15-7-8-17-16(18-15)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIPHFWZCJYQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CCOC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps. One common method starts with the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivatives . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

The applications of 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine primarily lie in its pharmacological potential:

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may have applications in conditions such as epilepsy and neurodegenerative diseases.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Neurological Research : Investigations into its neuroprotective effects revealed that it could potentially mitigate neuronal damage in models of oxidative stress.

- Antimicrobial Efficacy : Recent research highlighted its effectiveness against specific bacterial strains, suggesting potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or antimicrobial effects .

Comparison with Similar Compounds

Benzoxazepine vs. Benzodiazepine Derivatives

The target compound differs from classical benzodiazepines (e.g., 2,3,4,5-tetrahydro-1H-[1,4]-benzodiazepine-3-hydroxamic acids in ) by replacing one nitrogen atom in the seven-membered ring with an oxygen atom, forming a benzoxazepine core. For instance, the oxygen atom may reduce basicity compared to benzodiazepines, impacting membrane permeability .

Pyrimidine Substituents

The 2-cyclopropylpyrimidin-4-yl group distinguishes this compound from simpler benzoxazepines. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, while the pyrimidine ring may engage in hydrogen bonding with biological targets (e.g., kinases or proteases). Comparable compounds, such as pyrimidine-containing kinase inhibitors, often exhibit improved potency due to these interactions .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Profiles

highlights benzodiazepine-hydroxamic acids as MMP inhibitors, with the hydroxamic acid moiety critical for chelating zinc in the enzyme’s active site . In contrast, 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine lacks this functional group, suggesting divergent mechanisms of action. Its pyrimidine group may instead target ATP-binding pockets in kinases or other nucleotide-dependent enzymes.

Metabolic Stability

The cyclopropyl group in the pyrimidine ring may confer resistance to cytochrome P450-mediated oxidation, a common metabolic pathway for aromatic heterocycles. This property is advantageous compared to unsubstituted pyrimidine analogs, which often require structural optimization to improve half-lives .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Hypothetical Physicochemical Properties*

*Data inferred from structural analogs and substituent effects.

Biological Activity

The compound 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a member of the benzoxazepine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.33 g/mol. Its structure features a tetrahydrobenzoxazepine core with a cyclopropylpyrimidine moiety, which may contribute to its unique biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit promising anticancer properties. For example, compounds structurally similar to This compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies have shown that benzoxazepine derivatives can act as anxiolytics and antidepressants. For instance, animal models treated with similar compounds exhibited reduced anxiety-like behaviors in elevated plus maze tests . The mechanism is thought to involve modulation of GABAergic neurotransmission.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzoxazepine derivatives. The results showed that compounds with similar structural features to This compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, researchers evaluated the anxiolytic potential of benzoxazepine derivatives in mice. The results indicated that administration led to significant reductions in anxiety-like behaviors compared to control groups .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine?

- Methodological Answer : The synthesis typically involves modular approaches such as:

- Domino Knoevenagel–hydride shift cyclization : Used to construct the benzoxazepine core from precursors like 4-aryl-2-phenyl derivatives (e.g., rac-5 → rac-7a,b in ).

- Condensation reactions : 2-Aryloxyethylamines condensed with carbonyl-containing intermediates (e.g., 2-formylbenzoic acid) followed by cyclization ( ) .

- Catalyzed acylaminoalkylation : Scandium or copper triflate catalysts enable efficient ring formation ( ) .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Domino Cyclization | 60–75 | High diastereoselectivity | Requires pre-functionalized substrates |

| Condensation | 40–55 | Broad substrate compatibility | Moderate yields |

| Catalyzed Alkylation | 70–85 | Rapid ring closure | Catalyst cost/availability |

Q. How is the compound characterized structurally and functionally in preclinical studies?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirms regiochemistry (e.g., cyclopropane protons at δ 0.94–0.76 ppm; ) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ at 619 m/z; ) .

- X-ray crystallography : Resolves stereochemistry of the benzoxazepine core and cyclopropane substituents ().

Advanced Research Questions

Q. What strategies optimize neuroprotective activity through structural modifications?

- Methodological Answer :

- Substituent tuning : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the pyrimidine ring to enhance blood-brain barrier permeability ( ) .

- Scaffold hybridization : Merge with spirocyclic or fused rings (e.g., spiro[1,4-benzoxazine-2,10-cyclopropane] in ) to improve target engagement .

Table 2 : SAR of Neuroprotective Derivatives

| Modification Site | Activity Trend (IC50, nM) | Mechanism Insight |

|---|---|---|

| Pyrimidine C2 (cyclopropyl) | 120 → 45 | Enhanced CREBBP binding affinity |

| Benzoxazepine N4 (methyl) | 200 → 90 | Reduced off-target toxicity |

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Method triangulation : Combine enzymatic assays (e.g., cholinesterase inhibition in ) with cellular models (e.g., neuroprotection in ) to validate target specificity.

- Dose-response profiling : Address discrepancies by testing across multiple concentrations (e.g., 10 nM–100 μM) to identify non-linear effects ( ) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to reconcile divergent SAR trends ( ) .

Q. What in vitro and in vivo assays are critical for evaluating its pharmacological potential?

- Methodological Answer :

- Primary assays :

- Enzyme inhibition : Measure IC50 against acetylcholinesterase () or CREBBP bromodomains ( ) .

- Receptor binding : Radioligand displacement assays for 5-HT1A or GABA receptors ().

- Secondary assays :

- Neuroprotection models : Oxygen-glucose deprivation (OGD) in neuronal cultures ().

- PK/PD profiling : Assess bioavailability and brain penetration in rodents ( ) .

Data Interpretation & Quality Control

Q. What analytical methods ensure batch-to-batch consistency in synthesis?

- Methodological Answer :

- HPLC-PDA : Purity assessment (>95% by area normalization; ) .

- Chiral chromatography : Resolve enantiomers (critical for diastereoselective routes; ).

- Elemental analysis : Confirm stoichiometry (C, H, N within ±0.4%; ) .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways ( ) .

- LC-MS/MS : Characterize degradation products (e.g., ring-opening metabolites; ) .

Ethical & Reproducibility Considerations

Q. What criteria validate the reproducibility of synthetic protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.